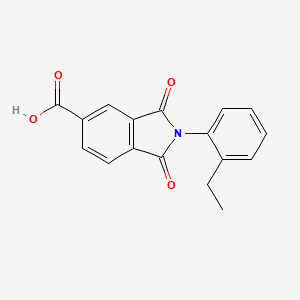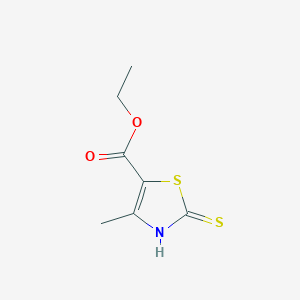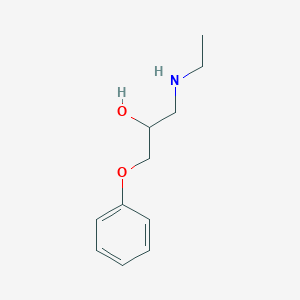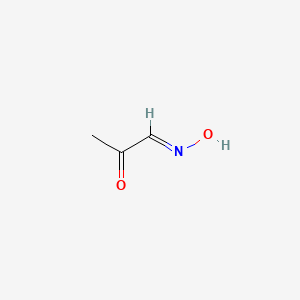
1-(2-Ethoxybenzoyl)piperazine
概要
説明
1-(2-Ethoxybenzoyl)piperazine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiolabeled Antagonist for PET Studies
1-(2-Ethoxybenzoyl)piperazine derivatives have been used in the field of nuclear medicine. For instance, [18F]p-MPPF, a derivative, serves as a radiolabeled antagonist for studying 5-HT1A receptors in positron emission tomography (PET). This application includes aspects of chemistry, radiochemistry, and analysis in animal and human studies, highlighting its use in understanding serotonergic neurotransmission (Plenevaux et al., 2000).
Synthesis and Cardiotropic Activity
Another application is in the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, which have shown cardiotropic activity. This research explored the relationship between the structure of triazaalkane linkers and cardiotropic activity in these compounds, contributing to the development of antiarrhythmic drugs (Mokrov et al., 2019).
Antihypertensive Agents
In the field of cardiovascular research, derivatives of this compound have been designed as potential dual antihypertensive agents. These compounds were prepared and analyzed for their ability to lower blood pressure, demonstrating the versatility of this chemical in therapeutic applications (Marvanová et al., 2016).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a derivative of this compound, has been determined, providing insights into the conformation and potential interactions of this compound. Such studies are crucial for understanding the molecular basis of its biological activity (Faizi et al., 2016).
Antimicrobial Activity
Research has also explored the antimicrobial activity of new pyridine derivatives involving this compound. This application is significant in the development of new antibacterial and antifungal agents (Patel et al., 2011).
Synthesis of Piperazine Derivatives
The synthesis of this compound derivatives and their application in medicinal chemistry, including the development of compounds with significant biological activities, represents another area of application. This includes the exploration of diverse synthetic routes and the evaluation of their pharmacological potentials (Gueret et al., 2020).
作用機序
Target of Action
1-(2-Ethoxybenzoyl)piperazine is a derivative of piperazine, a compound that has been widely used in medicine . Piperazine is known to be a GABA receptor agonist . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
A related compound, 1-(3-chlorophenyl)-4-(2-ethoxybenzoyl)piperazine or ak301, has been shown to arrest cells in a mitotic state in which the tnf receptor was efficiently coupled to caspase-8 activation
Action Environment
For example, carbon capture utilization and storage (CCUS), a technology for decarbonizing carbon dioxide (CO2) from greenhouse gas emitters, has been shown to play a critical role in achieving industrial net-zero targets
Safety and Hazards
The safety information for “1-(2-Ethoxybenzoyl)piperazine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
将来の方向性
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could potentially open up new avenues for the development of piperazine derivatives, including “1-(2-Ethoxybenzoyl)piperazine”.
生化学分析
Biochemical Properties
Piperazine derivatives are known to interact with a variety of enzymes and proteins . The specific interactions of 1-(2-Ethoxybenzoyl)piperazine with enzymes, proteins, and other biomolecules would require further experimental investigation.
Cellular Effects
Piperazine derivatives have been shown to have cytotoxic effects on cancer cells
Molecular Mechanism
Piperazine compounds are known to act as reversible inhibitors of acetylcholinesterase, an enzyme involved in the transmission of nervous signals
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Piperazine compounds are generally well-tolerated in animals, with neurotoxic symptoms observed at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known. Piperazine compounds are involved in a variety of metabolic processes
特性
IUPAC Name |
(2-ethoxyphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWMCYXQEOHPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B3021067.png)





![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B3021076.png)

![Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3021078.png)

![2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid](/img/structure/B3021084.png)

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B3021088.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)
